1-(2,3-Dihydroxyphenyl)butan-1-one
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Overview
Description
1-(2,3-Dihydroxyphenyl)butan-1-one is an organic compound characterized by the presence of a butanone group attached to a dihydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydroxybenzaldehyde with butanone in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
1-(2,3-Dihydroxyphenyl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(2,3-Dihydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:
- 1-(2,4-Dihydroxyphenyl)butan-1-one
- 1-(2,6-Dihydroxyphenyl)butan-1-one
These compounds share similar structural features but differ in the position of the hydroxyl groups on the phenyl ring, which can influence their chemical properties and reactivity
Properties
CAS No. |
103324-17-0 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2,3-dihydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O3/c1-2-4-8(11)7-5-3-6-9(12)10(7)13/h3,5-6,12-13H,2,4H2,1H3 |
InChI Key |
PBJOJUHIGRHRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
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